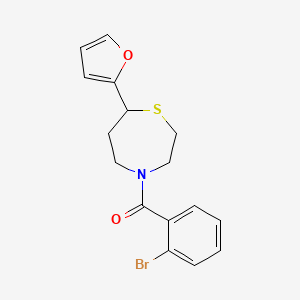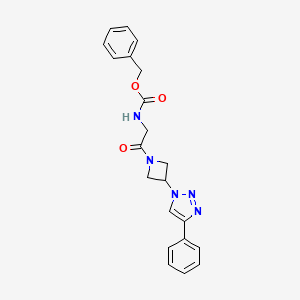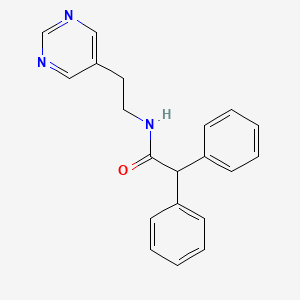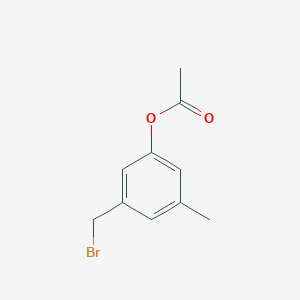
3-Phenylthiophene-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylthiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with a phenyl group and a boronic acid pinacol ester moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
3-Phenylthiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 3-Phenylthiophene-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronate ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction is a key process where this compound plays a significant role . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds between two different organic compounds. The downstream effects of this reaction include the formation of new organic compounds with complex structures, which can be used in various applications, including drug synthesis .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability can be significantly affected by these factors .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of new drugs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH . The rate of hydrolysis of this compound is considerably accelerated at physiological pH, which can affect its stability and efficacy . Therefore, the action environment plays a crucial role in the performance of this compound .
Safety and Hazards
While specific safety and hazard information for “3-Phenylthiophene-2-boronic acid pinacol ester” is not available, general precautions for handling boronic esters should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 3-Phenylthiophene-2-boronic acid pinacol ester are largely defined by its boronic ester group. Boronic esters, including this compound, are known to participate in Suzuki-Miyaura coupling, a type of carbon-carbon bond formation reaction . This reaction involves the interaction of the boronic ester with a variety of enzymes and proteins, leading to the formation of new compounds .
Cellular Effects
They can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This reaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that boronic esters, including this compound, can undergo hydrolysis, especially at physiological pH . This can lead to changes in the compound’s stability and long-term effects on cellular function .
Metabolic Pathways
Boronic esters are generally involved in various metabolic pathways due to their ability to form carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylthiophene-2-boronic acid pinacol ester typically involves the borylation of 3-phenylthiophene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under inert atmosphere conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylthiophene-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Bases (e.g., NaOH) or acids (e.g., HCl).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: 3-Phenylthiophene.
Oxidation: 3-Phenylthiophene-2-ol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 3-Methoxythiophene-2-boronic acid pinacol ester
- 2-Hydroxyphenylboronic acid pinacol ester
Uniqueness
3-Phenylthiophene-2-boronic acid pinacol ester is unique due to the presence of both a phenyl group and a thiophene ring, which enhances its reactivity and versatility in organic synthesis. The combination of these functional groups allows for the formation of more complex and diverse molecular structures compared to its analogs.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-phenylthiophen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2S/c1-15(2)16(3,4)19-17(18-15)14-13(10-11-20-14)12-8-6-5-7-9-12/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBGZFPHIHLLRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Hydroxy-4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-1-yl)but-2-yn-1-one](/img/structure/B2965796.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2965798.png)

![Methyl 2-[[1-methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetate](/img/structure/B2965800.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2965806.png)



![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)

